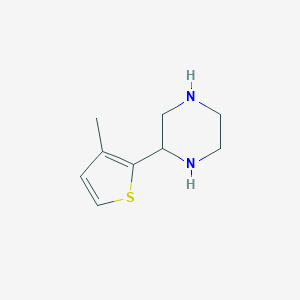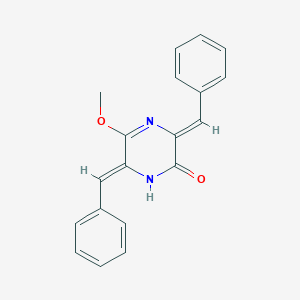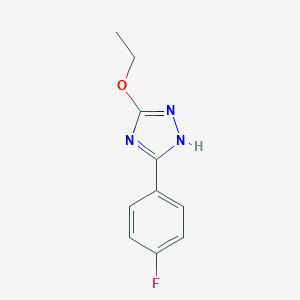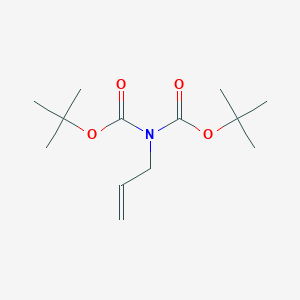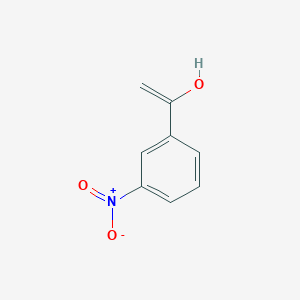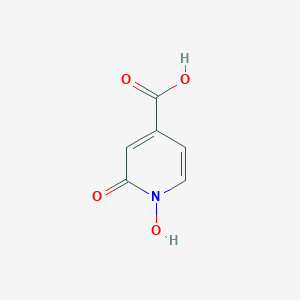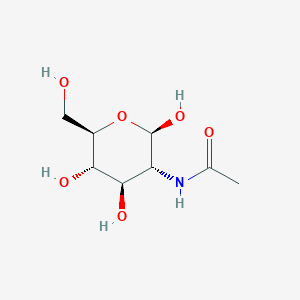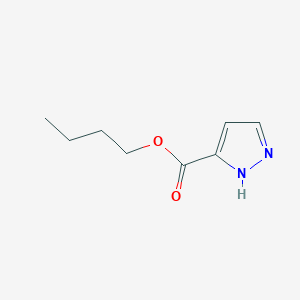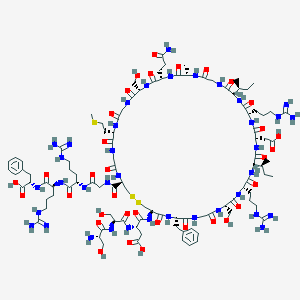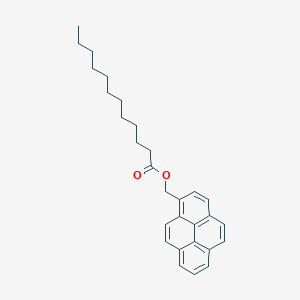
Pyrenemethyl laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrenemethyl laurate, also known as PMAL, is a fluorescent fatty acid analog that has been widely used in scientific research. It is a long-chain fatty acid derivative that has a pyrene group attached to the methyl end of the molecule. PMAL has been used as a tool to study lipid metabolism and transport, as well as for the visualization of lipid droplets in cells.
Wirkmechanismus
Pyrenemethyl laurate works by incorporating into the fatty acid pool of cells and being transported to lipid droplets. Once at the lipid droplet, Pyrenemethyl laurate is incorporated into the lipid monolayer and becomes fluorescent. The fluorescence of Pyrenemethyl laurate allows for the visualization of lipid droplets in live cells.
Biochemische Und Physiologische Effekte
Pyrenemethyl laurate does not have any known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that has been widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyrenemethyl laurate is its ability to selectively accumulate in lipid droplets, making it a useful tool for studying the regulation of lipid metabolism and transport. Pyrenemethyl laurate is also non-toxic and does not have any known biochemical or physiological effects on cells or organisms. One limitation of using Pyrenemethyl laurate is that it is a synthetic compound and may not accurately reflect the behavior of natural fatty acids in cells.
Zukünftige Richtungen
There are several future directions for the use of Pyrenemethyl laurate in scientific research. One direction is the development of new fluorescent probes based on Pyrenemethyl laurate that can be used to study other aspects of lipid metabolism and transport. Another direction is the use of Pyrenemethyl laurate in combination with other fluorescent probes to study the dynamics of lipid droplets in live cells. Additionally, Pyrenemethyl laurate could be used to study the effects of drugs or other compounds on lipid metabolism and transport in cells.
Synthesemethoden
The synthesis of Pyrenemethyl laurate involves the reaction of pyrene carboxylic acid with methyl laurate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields Pyrenemethyl laurate as a yellowish solid.
Wissenschaftliche Forschungsanwendungen
Pyrenemethyl laurate has been used in a variety of scientific research applications. It has been used as a fluorescent probe to study the dynamics of lipid droplets in cells. Pyrenemethyl laurate has been shown to selectively accumulate in lipid droplets, making it a useful tool for studying the regulation of lipid metabolism and transport. Pyrenemethyl laurate has also been used to study the uptake and transport of fatty acids in cells, as well as for the visualization of lipid droplets in live cells.
Eigenschaften
CAS-Nummer |
124252-59-1 |
|---|---|
Produktname |
Pyrenemethyl laurate |
Molekularformel |
C29H34O2 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
pyren-1-ylmethyl dodecanoate |
InChI |
InChI=1S/C29H34O2/c1-2-3-4-5-6-7-8-9-10-14-27(30)31-21-25-18-17-24-16-15-22-12-11-13-23-19-20-26(25)29(24)28(22)23/h11-13,15-20H,2-10,14,21H2,1H3 |
InChI-Schlüssel |
QVQHBTBYPGOZLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Andere CAS-Nummern |
124252-59-1 |
Synonyme |
PMLes pyrene-methyl lauryl ester pyrenemethyl laurate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



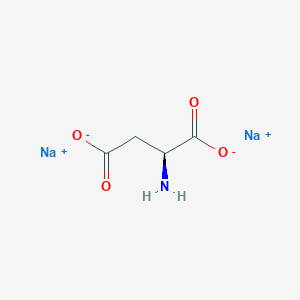
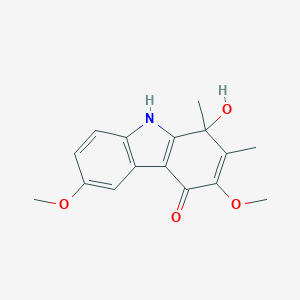
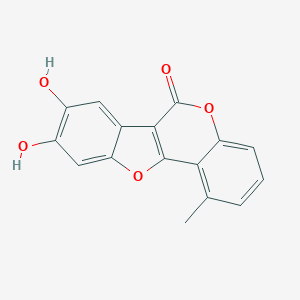
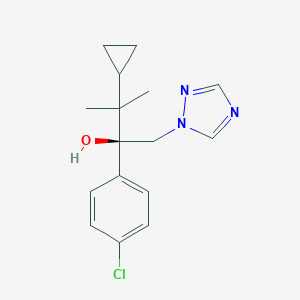
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)
